4-iodo-1H-pyrrole-2-carbohydrazide
Overview
Description
4-Iodo-1H-pyrrole-2-carbohydrazide, commonly referred to as 4IPC, is a heterocyclic compound containing an azide group, which is a nitrogen-containing functional group. It has been studied for its potential applications in various fields, such as medicinal chemistry, material science, and catalysis. 4IPC has been found to be a promising reagent for the synthesis of various organic compounds, and it has also been investigated for its potential use in the synthesis of drugs, materials, and catalysts.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Pyrrole-2-carbohydrazides have been synthesized and utilized as novel and efficient ligands for the Cu-catalyzed amination of aryl halides with amines in pure water, showing high yields under both microwave irradiation and conventional heating. This method, facilitated by systems such as CuI/N′-phenyl-1H-pyrrole-2-carbohydrazide, highlights the utility of pyrrole-2-carbohydrazides in catalyzing amination reactions, an essential process in organic synthesis for constructing complex nitrogen-containing molecules (Xie et al., 2010).
Chemical Reactivity and Structural Analysis
Research on the chemical reactivity and structural elucidation of pyrrole hydrazide–hydrazone derivatives, such as ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides insights into their electronic structure and potential applications. Spectral analysis, including NMR and UV-Vis spectroscopy, complemented by quantum chemical calculations, has revealed detailed information on the electronic properties and intramolecular interactions of these compounds, indicating their potential in materials science and as intermediates in organic synthesis (Rawat & Singh, 2014).
Heterogeneous Catalysis
The development of a ligand-recyclable, environmentally benign heterogeneous catalyst system for Ullmann-type C–N coupling, based on polystyrene-supported N-(4-(aminomethyl)naphthalen-1-yl)-N′-phenyl-1H-pyrrole-2-carbohydrazide, showcases the application of pyrrole-2-carbohydrazides in green chemistry. This catalyst system facilitates the efficient amination of aryl bromides, offering a practical approach to synthesizing complex amines with high selectivity and yield (Huang et al., 2018).
Synthesis of Heterocyclic Compounds
Pyrrole-2-carbohydrazides serve as key intermediates in the synthesis of various heterocyclic compounds, including triazoles and pyrrolo[2,1-a]isoquinolines. These syntheses involve complex reactions such as iododesilylation, Suzuki coupling, and photoredox catalytic processes, underscoring the versatility of pyrrole-2-carbohydrazides in constructing pharmacologically relevant structures (Guo et al., 2013; Tang et al., 2023).
properties
IUPAC Name |
4-iodo-1H-pyrrole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHKIIUANOYQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652737 | |
Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1048914-18-6 | |
Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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